REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.Br.Br[CH2:12][CH2:13][CH2:14][NH2:15].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:12][CH2:13][CH2:14][NH2:15])=[C:4]([CH3:9])[CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(N)C=C1)C
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Name
|
3-bromopropylamine hydrobromide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
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WASH
|
Details
|
This solution was then washed with ethyl ether and basified with excess sodium hydroxide
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Type
|
EXTRACTION
|
Details
|
It was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)NCCCN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |